molecular formula C23H19FN2O3S B2865268 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine CAS No. 895650-94-9

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine

Cat. No.: B2865268
CAS No.: 895650-94-9
M. Wt: 422.47
InChI Key: IHSCKKMFBZJNQT-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer condensation reaction, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.

    Ethoxy Substitution: The ethoxy group can be introduced through nucleophilic substitution reactions using ethyl halides.

    Fluorophenyl Substitution: The fluorophenyl group can be introduced via electrophilic aromatic substitution using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Quinolone Derivatives: Known for their antimicrobial properties.

    Quinazoline Derivatives: Used as anticancer agents.

    Benzimidazole Derivatives: Known for their broad-spectrum biological activities.

Uniqueness

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSCKKMFBZJNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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